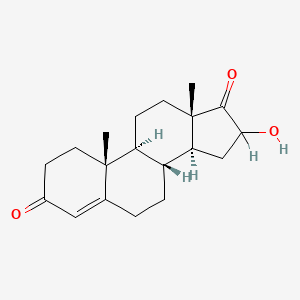

16-Hydroxyandrost-4-ene-3,17-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Hydroxyandrost-4-ene-3,17-dione, also known as this compound, is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

16-Hydroxyandrost-4-ene-3,17-dione is classified as an androgen and exhibits properties characteristic of steroid hormones. It is a hydrophobic molecule, practically insoluble in water, which influences its biological interactions. The compound has been shown to:

- Act as an androgen : It promotes the development of masculine characteristics and has effects on hair growth in humans .

- Function as an aromatase inhibitor : This property makes it relevant in treating conditions sensitive to estrogen levels, such as certain types of breast cancer .

Endocrinology and Hormonal Studies

Research has demonstrated that this compound interacts with androgen receptors, influencing hormone levels and activity within the body. Studies have focused on its binding affinity to these receptors and its potential therapeutic roles in managing hormonal imbalances.

Cancer Treatment

The compound's role as an aromatase inhibitor positions it as a candidate for breast cancer treatment. It has been evaluated for its effectiveness in reducing estrogen levels in postmenopausal women, thereby potentially limiting the growth of estrogen-sensitive tumors .

Anabolic Steroid Research

Due to its androgenic properties, this compound has been investigated for its anabolic effects. Research indicates that it may enhance muscle mass and strength, leading to its consideration in sports medicine and bodybuilding contexts . However, ethical concerns regarding its use in sports have led to its prohibition by organizations such as the World Anti-Doping Agency.

Case Study 1: Aromatase Inhibition in Breast Cancer

A clinical study involving postmenopausal women with estrogen receptor-positive breast cancer assessed the efficacy of aromatase inhibitors, including derivatives of this compound. Results indicated a significant reduction in tumor size and improved patient outcomes when combined with standard therapies .

Case Study 2: Anabolic Effects on Muscle Mass

In a controlled trial examining the effects of various anabolic steroids, including this compound, participants showed increased muscle mass compared to a placebo group. However, side effects such as hormonal imbalances were also reported, highlighting the need for careful monitoring during treatment .

Propiedades

Número CAS |

5746-45-2 |

|---|---|

Fórmula molecular |

C19H26O3 |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16?,18+,19+/m1/s1 |

Clave InChI |

SSBCZTXGVMMZOT-DTCRIMCDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Sinónimos |

16 alpha-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer 16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer 16alpha-hydroxyandrostenedione 16alpha-OHAD |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.